1-[(8S,13S,14S,17R)-17-hydroxy-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]propan-1-one
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Overview
Description
1-[(8S,13S,14S,17R)-17-hydroxy-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-yl]propan-1-one is a complex organic compound with a unique spiro structure. This compound is notable for its intricate molecular architecture, which includes a spiro linkage between a cyclopenta[a]phenanthrene core and a dioxolane ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting from simpler steroidal precursors. The key steps include:
Formation of the cyclopenta[a]phenanthrene core: This is achieved through a series of cyclization reactions.
Introduction of the spiro linkage: This involves the formation of the dioxolane ring through a reaction with a suitable diol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves:
Scale-up of the cyclization reactions: Using large-scale reactors and optimized conditions to ensure efficient formation of the core structure.
Efficient spiro linkage formation: Utilizing continuous flow reactors to improve the efficiency of the dioxolane ring formation.
Purification: Employing advanced chromatographic techniques to purify the final product.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxy group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of hormonal disorders.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and ketone groups play a crucial role in its binding affinity and activity. The spiro linkage provides structural stability, allowing the compound to interact effectively with its targets. The pathways involved may include modulation of hormonal activity or inhibition of specific enzymes.
Comparison with Similar Compounds
Estradiol: A steroidal compound with similar structural features but lacking the spiro linkage.
Testosterone: Another steroidal compound with a different functional group arrangement.
Progesterone: A steroidal compound with a similar core structure but different functional groups.
Uniqueness: The unique spiro linkage and the combination of functional groups in 1-[(8S,13S,14S,17R)-17-hydroxy-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-yl]propan-1-one provide it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
153363-56-5 |
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Molecular Formula |
C23H32O4 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-[(8S,13S,14S,17R)-17-hydroxy-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]propan-1-one |
InChI |
InChI=1S/C23H32O4/c1-3-20(24)23(25)11-8-19-18-5-4-15-14-22(26-12-13-27-22)10-7-16(15)17(18)6-9-21(19,23)2/h6,18-19,25H,3-5,7-14H2,1-2H3/t18-,19+,21+,23+/m1/s1 |
InChI Key |
SZQHALQLUVOQLO-SQVLJLFZSA-N |
Isomeric SMILES |
CCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=C3CCC5(C4)OCCO5)C)O |
Canonical SMILES |
CCC(=O)C1(CCC2C1(CC=C3C2CCC4=C3CCC5(C4)OCCO5)C)O |
Origin of Product |
United States |
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